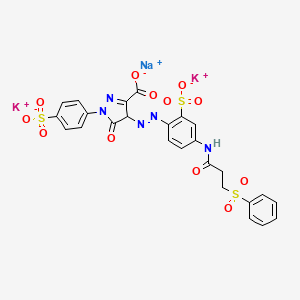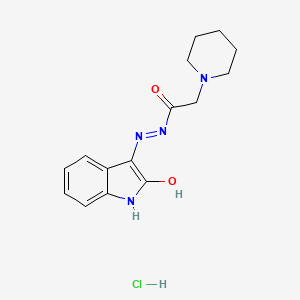
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Métodos De Preparación
The synthesis of 1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves several steps. One common method includes the reaction of piperidine with acetic acid to form piperidineacetic acid. This intermediate is then reacted with (2-oxo-3-indolinylidene)hydrazide under specific conditions to yield the desired compound. Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Condensation: It can participate in condensation reactions to form larger heterocyclic structures.
Aplicaciones Científicas De Investigación
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- can be compared with other piperidine derivatives, such as:
Piperidine: A simpler compound with a similar core structure but lacking the additional functional groups.
Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)-: A closely related compound with similar chemical properties but different biological activities.
Piperidinones: Compounds with a similar piperidine ring but different substituents, leading to varied chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Número CAS |
86873-14-5 |
|---|---|
Fórmula molecular |
C15H19ClN4O2 |
Peso molecular |
322.79 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H18N4O2.ClH/c20-13(10-19-8-4-1-5-9-19)17-18-14-11-6-2-3-7-12(11)16-15(14)21;/h2-3,6-7,16,21H,1,4-5,8-10H2;1H |
Clave InChI |
BGGARMQLTPPRIH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






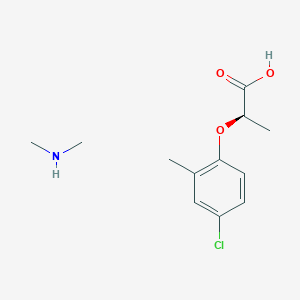

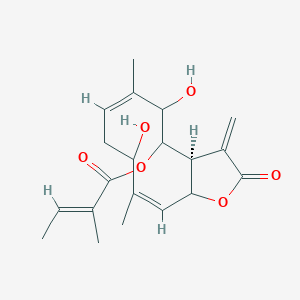
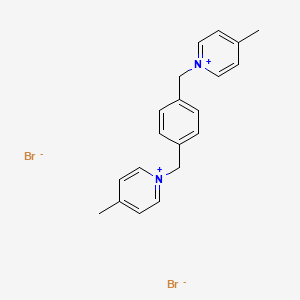

![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)



